2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.369. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Antimycobacterial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing different linkers have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These compounds, including derivatives with an N-[2-(piperazin-1-yl)ethyl] moiety, offer a potent scaffold for antimycobacterial agents, demonstrating high safety indices and significant antimycobacterial properties. This research highlights the potential of these compounds in developing new treatments for tuberculosis, addressing the challenge of drug resistance (Kai Lv et al., 2017).
Cellular Permeability of DNA-Binding Compounds
Research on pyrrole-imidazole (Py-Im) polyamides has explored their specificity in binding to DNA sequences within mammalian cells. A study investigating the effects of size and linker on cellular permeability found that an ethylene diamine (Et) linker enhances permeability. These findings contribute to understanding how to improve the delivery and effectiveness of DNA-targeting compounds in therapeutic applications (Bo Liu & T. Kodadek, 2009).
Functionalization Reactions in Organic Synthesis
Experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine have provided insights into the mechanisms of synthesizing novel organic compounds. These findings offer valuable knowledge for designing and synthesizing novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science (İ. Yıldırım et al., 2005).
Development of Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds incorporating a thiadiazole moiety has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research contributes to the search for effective insecticidal agents, highlighting the potential of these novel compounds in agricultural pest management (A. Fadda et al., 2017).
Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
A study focusing on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives evaluated their antibacterial activity, revealing that some compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. This research supports the development of new antibacterial agents, contributing to the fight against bacterial infections (Pushpalatha Budumuru et al., 2018).
Mechanism of Action
Mode of Action
Related compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .
Biochemical Pathways
By inhibiting mitochondrial complex i, similar compounds disrupt the electron transport chain, a crucial part of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes.
Properties
IUPAC Name |
2-methyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-14-5-2-3-7-16(14)18(23)21-10-12-22-11-9-20-17(22)15-6-4-8-19-13-15/h2-9,11,13H,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEBFHRLHDERMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.